3-Chloro-2-fluoro-N'-hydroxybenzimidamide
Description
3-Chloro-2-fluoro-N'-hydroxybenzimidamide is an amidoxime derivative characterized by a benzimidamide core substituted with chlorine at position 3 and fluorine at position 2. Amidoximes (N'-hydroxybenzimidamides) are critical intermediates in medicinal chemistry, known for their roles in synthesizing heterocycles (e.g., imidazoles, oxadiazoles) and antiparasitic applications . The chloro and fluoro substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity compared to simpler analogs.
Properties
CAS No. |
500024-77-1 |
|---|---|
Molecular Formula |
C7H6ClFN2O |
Molecular Weight |
188.59 g/mol |
IUPAC Name |
3-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
WZRKGMIYIIRTEA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-N’-hydroxybenzimidamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.
Industrial Production Methods
Industrial production of 3-Chloro-2-fluoro-N’-hydroxybenzimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted benzimidamides.
Scientific Research Applications
3-Chloro-2-fluoro-N’-hydroxybenzimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-N’-hydroxybenzimidamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the disruption of DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
3-Chloro-N′-hydroxybenzimidamide (Compound 40)
- Synthesis: Reacting 3-chlorobenzonitrile with hydroxylamine in ethanol at 90°C yields 100% product .
- Key Data :
4-Chloro-N′-hydroxybenzimidamide (Compound 3e)
- Structure : Chlorine at position 3.
- Synthesis : Derived from 4-chlorobenzonitrile via hydroxylamine reaction.
- Key Data :
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide
- Structure : Chloro and fluoro substituents at positions 3 and 2; methoxy-methylamide group instead of amidoxime.
- Key Data :
Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Log P (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 3-Chloro-2-fluoro-N'-hydroxybenzimidamide | 3-Cl, 2-F, amidoxime | N/A* | ~2.1 | Moderate (DMSO) |
| 3-Chloro-N′-hydroxybenzimidamide | 3-Cl, amidoxime | N/A | ~1.8 | High (DMSO) |
| 4-Chloro-N′-hydroxybenzimidamide | 4-Cl, amidoxime | 128–129 | ~1.9 | Moderate (DMSO) |
| (Z)-N′-hydroxybenzimidamide | Unsubstituted | 74–76 | ~1.2 | High (EtOH) |
*Predicted melting point for 3-chloro-2-fluoro analog: Likely higher than 128°C due to increased polarity and crystal packing efficiency from fluorine.
Spectroscopic Data Comparison
*Predicted based on analog data.
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